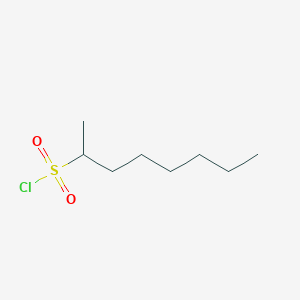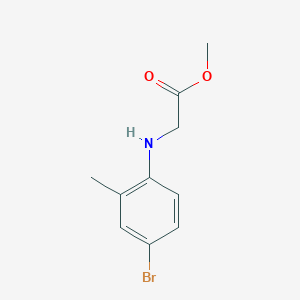
5-Amino-3-(5-bromo-3-pyridyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(5-bromo-3-pyridyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a bromopyridyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of both amino and bromopyridyl groups in this compound makes it a valuable intermediate in organic synthesis and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent such as acetic anhydride . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and selectivity. For example, the use of copper(I) or ruthenium(II) catalysts in cycloaddition reactions can facilitate the formation of the isoxazole ring .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(5-bromo-3-pyridyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopyridyl group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted isoxazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Amino-3-(5-bromo-3-pyridyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromopyridyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(4-bromo-3-pyridyl)isoxazole
- 5-Amino-3-(5-chloro-3-pyridyl)isoxazole
- 5-Amino-3-(5-fluoro-3-pyridyl)isoxazole
Uniqueness
5-Amino-3-(5-bromo-3-pyridyl)isoxazole is unique due to the presence of the bromopyridyl group, which can enhance its biological activity and selectivity compared to other halogenated derivatives. The bromine atom can also serve as a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H6BrN3O |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,10H2 |
Clave InChI |
FSTATCXALCGUFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



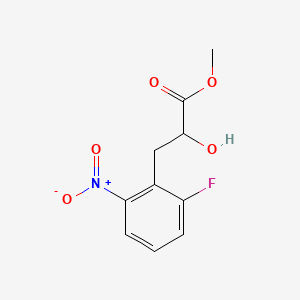
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
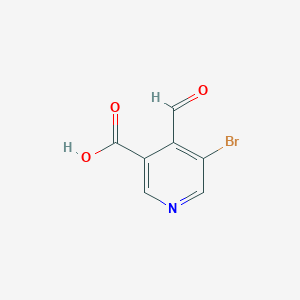
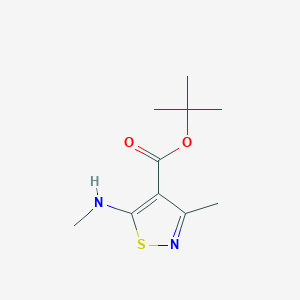
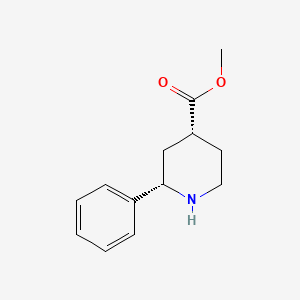

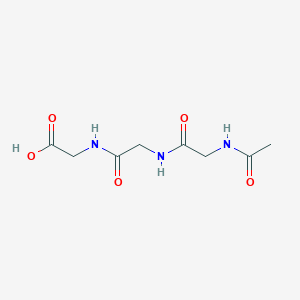
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
